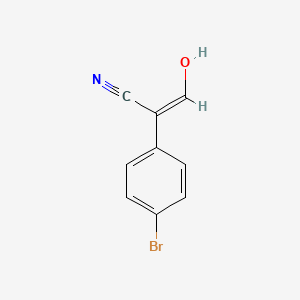

2-(4-Bromophenyl)-3-hydroxyacrylonitrile

Description

Significance within Substituted Acrylonitrile (B1666552) Chemistry

Acrylonitrile and its derivatives are fundamental building blocks in polymer chemistry and organic synthesis. frontiersin.org The introduction of substituents onto the acrylonitrile scaffold dramatically expands its chemical diversity and utility. In the case of 2-(4-Bromophenyl)-3-hydroxyacrylonitrile, the presence of the 4-bromophenyl group at the α-position is particularly significant. Aryl acrylonitriles are a crucial subclass of acrylonitrile-containing molecules with applications in medicinal chemistry and the pharmaceutical industry. frontiersin.org The bromo-substituent can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the construction of more complex molecular architectures. Furthermore, the incorporation of a bromophenyl group can influence the electronic properties and thermal stability of polymers derived from such monomers. researchgate.net The versatility of the acrylonitrile group is enhanced by its capacity to accommodate functionalized aryl groups at various positions. researchgate.net

Relevance of α,β-Unsaturated Nitriles in Organic Synthesis

The core structure of this compound features an α,β-unsaturated nitrile system. This class of compounds is highly valuable in organic synthesis due to the conjugated arrangement of the nitrile and alkene functionalities. nsf.gov This conjugation renders the β-carbon electrophilic and susceptible to nucleophilic attack, making these compounds excellent Michael acceptors. α,β-Unsaturated nitriles are pivotal intermediates in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, such as pyridines and pyrroles. researchgate.net They also serve as precursors for various functional group transformations, with the nitrile group being convertible to amines, carboxylic acids, and aldehydes. nsf.gov The development of efficient synthetic routes to substituted acrylonitriles remains an active area of research, underscoring their importance as versatile synthons. frontiersin.orgnsf.gov

Role of Halogenated Aromatic Moieties in Chemical Reactivity

The 4-bromophenyl group in this compound plays a crucial role in defining its reactivity. Halogenated aromatic compounds are not only important intermediates but also feature prominently in many commercial products. The bromine atom on the phenyl ring is an electron-withdrawing group, which influences the electron density of the aromatic system and the adjacent double bond. This electronic effect can modulate the reactivity of the molecule in various chemical transformations. Moreover, the carbon-bromine bond provides a site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simpler, halogenated precursors. The synthesis of valuable building blocks, such as enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid, highlights the utility of bromophenyl-containing starting materials in scalable and cost-effective synthetic processes. orgsyn.org

Contextualization within Hydroxy-Functionalized Nitrile Systems

The presence of both a hydroxyl (-OH) and a nitrile (-CN) group classifies this compound as a hydroxy-functionalized nitrile. This combination of functional groups is of considerable interest in synthetic chemistry. For instance, the metal salts of 3-hydroxyacrylonitrile (B13036262) are known to be important raw materials for agricultural chemicals, pharmaceuticals, and polymer materials. google.com The interaction between the hydroxyl and nitrile groups can lead to unique reactivity and potential for intramolecular cyclization reactions. Furthermore, compounds bearing both hydroxyl and nitrile functionalities are related to cyanohydrins, which are valuable precursors in the synthesis of α-hydroxy acids and other biologically active compounds. The synthesis of novel 3-aryl-2-(...)-acrylonitrile derivatives often involves the condensation of an active methylene (B1212753) nitrile with an aldehyde, underscoring the synthetic accessibility and importance of this structural motif. nuph.edu.ua

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 27956-41-8 scbt.com |

| Molecular Formula | C₉H₆BrNO scbt.com |

| Molecular Weight | 224.06 g/mol scbt.com |

| Synonyms | 2-(4-bromo-phenyl)-3-oxo-propionitrile, 2-formyl-2-(4-bromophenyl) acetonitrile (B52724) echemi.com |

| Physical Form | Solid |

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-(4-bromophenyl)-3-hydroxyprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,6,12H/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNLEKCYESWZSJ-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CO)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C/O)/C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 2 4 Bromophenyl 3 Hydroxyacrylonitrile

Reactions Involving the Hydroxyl Group

The hydroxyl group in 2-(4-Bromophenyl)-3-hydroxyacrylonitrile is part of an enol system, which influences its reactivity. It can undergo several typical reactions of alcohols, including oxidation, etherification, esterification, and dehydration.

Oxidation Reactions to Carbonyl Functions

The oxidation of the hydroxyl group in a β-hydroxyacrylonitrile framework would be expected to yield an α-keto-β-aryl acrylonitrile (B1666552). Given the allylic nature of the alcohol, selective oxidizing agents are typically employed to avoid reactions with the carbon-carbon double bond. Reagents such as manganese dioxide (MnO₂) are well-suited for the oxidation of allylic alcohols to the corresponding α,β-unsaturated carbonyl compounds. Other reagents like pyridinium chlorochromate (PCC) could also achieve this transformation. The expected product of such an oxidation would be 2-(4-bromophenyl)-3-oxo-propanenitrile.

Table 1: Representative Oxidation Reactions

| Oxidizing Agent | Expected Product | Reaction Type |

|---|---|---|

| Manganese Dioxide (MnO₂) | 2-(4-bromophenyl)-3-oxo-propanenitrile | Oxidation of Allylic Alcohol |

Etherification and Esterification Reactions

The hydroxyl group can be converted into an ether or an ester through standard synthetic methodologies.

Etherification: The Williamson ether synthesis provides a common route to ethers. This involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide) to form the corresponding ether, such as 2-(4-bromophenyl)-3-methoxyacrylonitrile.

Esterification: Fischer esterification, involving the reaction of the hydroxyl group with a carboxylic acid in the presence of an acid catalyst, can produce the corresponding ester. Alternatively, for higher yields and milder conditions, the hydroxyl group can be acylated using an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), typically in the presence of a base like pyridine (B92270). This would yield products like 3-acetoxy-2-(4-bromophenyl)acrylonitrile.

Dehydration Pathways

Dehydration of an alcohol typically involves the elimination of a water molecule to form an alkene. In the case of this compound, which already contains a double bond, a standard dehydration pathway is not straightforward. The molecule exists as a stable enol. A dehydration reaction, if forced under harsh acidic or basic conditions, might lead to decomposition or rearrangement rather than the formation of a simple alkyne-nitrile, due to the conjugated system.

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo reduction to form amines or hydrolysis to yield amides and carboxylic acids. libretexts.org

Reduction to Amine Derivatives

The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine. libretexts.org This transformation is a valuable method for synthesizing amines. libretexts.org Strong reducing agents are required for this conversion.

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that can effectively reduce nitriles to primary amines. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting amino group. libretexts.orgyoutube.com The product would be 2-(4-bromophenyl)-3-hydroxypropan-1-amine.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. wikipedia.orgresearchgate.net It is often considered a more economical route for large-scale production of primary amines. wikipedia.org

It is important to note that under certain catalytic hydrogenation conditions, intermediate imines can react with the amine product, leading to the formation of secondary and tertiary amines as byproducts. wikipedia.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high selectivity for the primary amine. wikipedia.org

Table 2: Common Reagents for Nitrile Reduction

| Reducing Agent/System | Product |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

| Hydrogen (H₂) / Raney Nickel | Primary Amine |

| Sodium Borohydride (NaBH₄) / Cobalt(II) chloride (CoCl₂) | Primary Amine |

Hydrolysis to Amides or Carboxylic Acids

The nitrile group can be hydrolyzed under either acidic or basic conditions to initially form an amide, which can then be further hydrolyzed to a carboxylic acid. libretexts.orgstackexchange.comlumenlearning.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom. libretexts.orglumenlearning.com Water then acts as a nucleophile, attacking the carbon. After a series of proton transfers, an amide intermediate is formed. libretexts.orglumenlearning.com Prolonged heating in the acidic solution will lead to the subsequent hydrolysis of the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. stackexchange.comchemistrysteps.comsavemyexams.com

Base-Catalyzed Hydrolysis: In a basic aqueous solution (e.g., NaOH), the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. libretexts.org Protonation by water yields an imidic acid, which tautomerizes to an amide. libretexts.orgchemistrysteps.com Similar to the acid-catalyzed process, further heating in the basic solution will hydrolyze the amide to a carboxylate salt. stackexchange.comsavemyexams.com An acidification workup is then required to obtain the final carboxylic acid. savemyexams.com

The reaction can often be stopped at the amide stage by using controlled conditions, such as carefully managing the reaction temperature and time. stackexchange.com

Table 3: Products of Nitrile Hydrolysis

| Conditions | Intermediate Product | Final Product |

|---|---|---|

| Acidic (H₃O⁺, heat) | 2-(4-bromophenyl)-3-hydroxyacrylamide | 2-(4-bromophenyl)-3-hydroxyacrylic acid |

Cycloaddition Reactions (e.g., Thorpe-Ziegler Cyclization)

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org While the Thorpe-Ziegler reaction specifically describes the intramolecular self-condensation of dinitriles to form cyclic ketones after hydrolysis, the core reactivity of the nitrile group in this compound allows for participation in related cycloaddition processes. wikipedia.orglscollege.ac.in

The electron-deficient nature of the carbon-carbon double bond, conjugated with both the nitrile and the aryl group, makes it a potential dienophile or dipolarophile in various cycloaddition reactions. For instance, in [3+2] cycloadditions, the molecule can react with 1,3-dipoles like nitrones or nitrile oxides to synthesize five-membered heterocyclic rings, such as isoxazolidines or isoxazolines. mdpi.com The regiochemistry of such reactions is dictated by the electronic and steric properties of both the acrylonitrile derivative and the reacting dipole. mdpi.com

While the classical intramolecular Thorpe-Ziegler cyclization is not directly applicable due to the lack of a second nitrile group, intermolecular Thorpe-type reactions, which are base-catalyzed self-condensations of nitriles, could potentially lead to dimers or more complex structures under specific conditions. wikipedia.orgchem-station.com

Table 1: Potential Cycloaddition Reactions

| Reaction Type | Reactant Class | Potential Product | Notes |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrile Oxides | Substituted Isoxazolines | A common method for synthesizing five-membered heterocycles. |

| [3+2] Cycloaddition | Nitrones | Substituted Isoxazolidines | The reaction can be highly regio- and stereoselective. |

| [4+2] Diels-Alder | Dienes | Substituted Cyclohexenes | The acrylonitrile acts as the dienophile, favored by its electron-withdrawing groups. |

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the strong electron-withdrawing effect of the adjacent nitrile group. This electronic nature dictates its reactivity towards hydrogenation, reduction, and addition reactions.

Hydrogenation and Reduction Processes

The double bond can be selectively reduced to a single bond through catalytic hydrogenation. This process typically involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or rhodium complexes. acs.orgfrontiersin.org The reaction saturates the double bond to yield 2-(4-bromophenyl)-3-hydroxypropanenitrile. Asymmetric hydrogenation using chiral catalysts, such as Rh-JosiPhos or Iridium N,P ligand complexes, can produce chiral nitriles with high enantioselectivity. acs.orgnih.gov The efficiency and enantioselectivity of these reactions can be very high, with turnover numbers reaching up to 10,000 under optimized conditions. acs.org

Selective reduction of the nitrile group while preserving the double bond, or simultaneous reduction of both functionalities, can also be achieved using different reducing agents and conditions. For example, electrochemical methods have been shown to reduce acrylonitrile to propionitrile or promote dimerization depending on the reaction conditions. acs.org

Table 2: Representative Hydrogenation/Reduction Reactions

| Reaction | Reagents/Catalyst | Product | Key Findings |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 2-(4-Bromophenyl)-3-hydroxypropanenitrile | Standard procedure for saturating C=C bonds. |

| Asymmetric Hydrogenation | H₂, Rh-JosiPhos or Ir-complex | Chiral 2-(4-bromophenyl)-3-hydroxypropanenitrile | Can achieve high enantioselectivities (up to 99% ee). acs.orgacs.org |

Electrophilic and Nucleophilic Additions

Due to the electron-withdrawing nature of the nitrile group, the β-carbon of the double bond is electrophilic, making the molecule an excellent substrate for nucleophilic conjugate addition, commonly known as the Michael reaction. masterorganicchemistry.comwikipedia.org A wide range of nucleophiles, including amines, thiols, and carbanions (such as those derived from malonates or nitroalkanes), can add to the β-position. semanticscholar.orgresearchgate.net These reactions are often performed under mild, base-catalyzed, or even catalyst-free conditions and are highly effective for forming new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgsemanticscholar.org

Conversely, electrophilic addition to this electron-deficient alkene is generally disfavored. Standard electrophilic reagents like hydrogen halides (HBr) or halogens (Br₂) typically react slowly, if at all, without specialized catalysts or conditions. The electron-poor environment of the double bond repels approaching electrophiles. fiveable.me

Table 3: Common Addition Reactions

| Reaction Type | Reagent Class | Product | Notes |

|---|---|---|---|

| Nucleophilic Addition (aza-Michael) | Amines (e.g., Piperidine) | 3-Amino-2-(4-bromophenyl)-3-hydroxypropanenitrile | Often proceeds readily without a catalyst. semanticscholar.org |

| Nucleophilic Addition (Michael) | Carbanions (e.g., Diethyl malonate) | Adduct with new C-C bond at the β-carbon | A fundamental C-C bond-forming reaction. wikipedia.org |

| Electrophilic Addition | Hydrogen Halides (e.g., HBr) | Generally unreactive | The electron-deficient nature of the alkene hinders attack by electrophiles. |

Reactions of the Aryl Bromide Moiety

The 4-bromophenyl group is a key functional handle for extending the molecular framework through various coupling and substitution reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The carbon-bromine bond provides a reactive site for numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org Reacting this compound with a suitable boronic acid, such as phenylboronic acid, would yield 2-([1,1'-biphenyl]-4-yl)-3-hydroxyacrylonitrile. This reaction is highly versatile and tolerant of many functional groups. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene, such as styrene or an acrylate, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond at the site of the bromine atom, leading to substituted stilbenes or cinnamate-like structures. Mild reaction conditions have been developed that allow these couplings to proceed at temperatures as low as 60-80 °C. nih.govbeilstein-journals.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org Coupling with an alkyne like phenylacetylene would produce 2-(4-(phenylethynyl)phenyl)-3-hydroxyacrylonitrile. This method is a powerful way to synthesize arylalkynes and conjugated enyne systems. nih.gov

Table 4: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Base System | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / K₃PO₄ | 2-(Biphenyl-4-yl)-3-hydroxyacrylonitrile |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / K₂CO₃ | 2-(4-Styrylphenyl)-3-hydroxyacrylonitrile |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Amine Base | 2-(4-(Alkynyl)phenyl)-3-hydroxyacrylonitrile |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like bromobenzene is typically challenging. However, the presence of electron-withdrawing groups ortho or para to the leaving group can facilitate the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). wikipedia.orglibretexts.org The acrylonitrile moiety on the phenyl ring is electron-withdrawing, which may activate the aryl bromide for SNAr with strong nucleophiles (e.g., alkoxides, amides) under forcing conditions such as high temperatures or in the presence of a copper catalyst.

Recent studies have also shown that many reactions previously assumed to be stepwise SNAr reactions may proceed through a concerted mechanism, particularly with good leaving groups like bromide. nih.gov While not as facile as cross-coupling reactions, SNAr provides an alternative, metal-free pathway for functionalization.

Cascade and Tandem Reaction Sequences of this compound

The chemical architecture of this compound, featuring a conjugated system with hydroxyl, cyano, and phenyl functionalities, makes it a versatile precursor for complex molecular constructions through cascade and tandem reaction sequences. These sequences, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy.

Meinwald Rearrangement and Subsequent Nucleophilic Additions

The Meinwald rearrangement is a classic acid-catalyzed isomerization of an epoxide to a carbonyl compound, such as a ketone or an aldehyde. nih.govresearchgate.net While not a direct transformation of this compound, it can be envisioned as a key step in a tandem sequence initiated by the epoxidation of the electron-deficient alkene bond.

The sequence would commence with the epoxidation of the parent compound to yield 2-(2-(4-bromophenyl)oxiran-2-yl)-2-cyanoacetaldehyde. Subsequent treatment with a Lewis or Brønsted acid would catalyze the rearrangement. This process involves the opening of the epoxide ring to form a carbocation, followed by a 1,2-hydride or 1,2-aryl shift. Given the substitution pattern, a 1,2-hydride shift is plausible, leading to the formation of the β-keto nitrile, 3-(4-bromophenyl)-2-cyano-3-oxopropanal.

The resulting β-keto nitrile is a highly reactive intermediate, primed for a variety of subsequent nucleophilic additions. pearson.comrsc.org The presence of both a ketone and a nitrile group allows for selective reactions. For instance, nucleophiles like Grignard reagents or organolithium compounds could add to the carbonyl carbon. rsc.org Similarly, the activated methylene (B1212753) group adjacent to both the carbonyl and nitrile functions is susceptible to deprotonation and can participate in alkylation or condensation reactions.

Table 1: Plausible Nucleophilic Additions to the Product of Meinwald Rearrangement

| Rearrangement Product | Nucleophile | Resulting Product Class | Reaction Type |

|---|---|---|---|

| 3-(4-bromophenyl)-2-cyano-3-oxopropanal | Grignard Reagents (R-MgX) | Tertiary Alcohols | Nucleophilic Addition to Ketone |

| Primary Amines (R-NH₂) | Imines | Nucleophilic Addition-Elimination | |

| Hydrogen Cyanide (HCN) | Cyanohydrins | Nucleophilic Addition to Ketone byjus.com |

Intramolecular Cyclization Processes

The structure of this compound is analogous to a 1,3-dicarbonyl compound, making it an excellent substrate for cyclocondensation reactions with binucleophilic reagents to form five-membered heterocyclic rings such as pyrazoles and isoxazoles. nih.govmdpi.comnih.gov

Synthesis of Pyrazoles: The reaction with hydrazine (B178648) or its substituted derivatives is a cornerstone method for pyrazole (B372694) synthesis. nih.govdergipark.org.tr In this process, this compound reacts with hydrazine hydrate, typically in a protic solvent like ethanol (B145695) and sometimes under acidic or basic catalysis. The reaction proceeds via initial nucleophilic attack of the hydrazine at one of the electrophilic centers, followed by condensation and intramolecular cyclization with the elimination of water to yield 4-cyano-5-(4-bromophenyl)-1H-pyrazole. Using substituted hydrazines, such as phenylhydrazine or methylhydrazine, allows for the synthesis of N-substituted pyrazole derivatives. dergipark.org.trorganic-chemistry.org

Synthesis of Isoxazoles: Similarly, the condensation of this compound with hydroxylamine hydrochloride leads to the formation of isoxazoles. researchgate.netorganic-chemistry.orgnih.gov The reaction is generally carried out under basic conditions or in a buffered medium. The process involves the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to afford 5-(4-bromophenyl)isoxazole-4-carbonitrile. This transformation provides a direct route to functionalized isoxazoles, which are important scaffolds in medicinal chemistry. nih.govresearchgate.net

Table 2: Intramolecular Cyclization Reactions

| Binucleophile | Reaction Conditions | Product | Heterocyclic Class |

|---|---|---|---|

| Hydrazine Hydrate (N₂H₄·H₂O) | Ethanol, Reflux | 5-(4-Bromophenyl)-1H-pyrazole-4-carbonitrile | Pyrazole |

| Phenylhydrazine (PhNHNH₂) | Ethanol, Acetic Acid | 5-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | N-Aryl Pyrazole |

| Hydroxylamine Hydrochloride (NH₂OH·HCl) | Ethanol, Base (e.g., KOH) | 5-(4-Bromophenyl)isoxazole-4-carbonitrile | Isoxazole |

Annulation Reactions

Annulation reactions involve the formation of a new ring fused to an existing structure. This compound can serve as a three-carbon building block in various multicomponent reactions to construct six-membered heterocyclic systems like pyridines and pyrimidines. mdpi.com

Synthesis of Pyridines: Substituted pyridines can be synthesized through annulation reactions involving this compound. For instance, in a reaction analogous to the Bohlmann–Rahtz pyridine synthesis, it can react with an enamine. The initial Michael addition of the enamine to the acrylonitrile scaffold, followed by intramolecular cyclization and elimination, would lead to a highly substituted dihydropyridine, which can then be oxidized to the corresponding pyridine derivative.

Synthesis of Pyrimidines: The synthesis of pyrimidines often involves the condensation of a 1,3-dielectrophilic three-carbon unit with a compound containing an N-C-N fragment, such as urea, thiourea, or amidines. Reacting this compound with urea in the presence of a base, for example, would be expected to yield 2-hydroxy-5-(4-bromophenyl)-6-oxo-1,6-dihydropyrimidine-4-carbonitrile through a cyclocondensation process. This approach provides a straightforward entry into the pyrimidine ring system, a core structure in numerous biologically active molecules.

Table 3: Annulation Reactions for Six-Membered Heterocycles

| Reagent | Reaction Type | Resulting Heterocycle Core | Plausible Product |

|---|---|---|---|

| Enamine/Ammonia | Michael Addition/Cyclization | Pyridine | Substituted 2-amino-3-cyanopyridine |

| Urea | Cyclocondensation | Pyrimidine | 5-(4-Bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carbonitrile |

| Thiourea | Cyclocondensation | Pyrimidine | 5-(4-Bromophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-4-carbonitrile |

| Malononitrile/Ammonium Acetate (B1210297) | Multi-component Reaction | Pyridine | Substituted 2-amino-6-hydroxy-3,5-dicyanopyridine |

Advanced Spectroscopic Data for this compound Not Available in Publicly Accessible Databases

A comprehensive search for advanced spectroscopic data for the chemical compound this compound has revealed a significant lack of publicly available information required to construct a detailed scientific article as per the specified outline. Extensive searches were conducted to find experimental data pertaining to its Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography.

Despite utilizing various search strategies, including the compound's name and CAS number (132252-51-2), no specific experimental datasets for ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), IR vibrational analysis, exact mass, fragmentation patterns, or single-crystal X-ray diffraction could be located in the public domain.

The initial search results yielded information for structurally related but distinct compounds, such as 2-(4-bromophenyl)-3,3-diphenylacrylonitrile and (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. However, the spectroscopic properties of these molecules are not transferable to this compound due to differences in their chemical structures. Utilizing such data would be scientifically inaccurate and misleading.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested detailed outline for the advanced spectroscopic characterization and structural elucidation of this compound. The creation of such an article requires specific, experimentally-derived data which does not appear to be available in the accessed scientific databases and literature.

General computational methodologies that would be applied to characterize this molecule are well-established in the field of theoretical and computational chemistry. These include:

Density Functional Theory (DFT): This would be used for geometry optimization to find the most stable three-dimensional structure of the molecule and to analyze its electronic properties, such as the distribution of electrons.

Frontier Molecular Orbital (FMO) Analysis: This analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be employed to predict the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

Natural Bond Orbital (NBO) Analysis: This would provide insights into the bonding within the molecule, including delocalization of electrons and the nature of intramolecular interactions.

Molecular Electrostatic Potential (MEP) Surface Analysis: This would map the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding how the molecule might interact with other molecules.

Conformational Analysis: This would involve studying the different spatial arrangements (conformers) of the molecule and their relative energies to determine the most likely shapes the molecule will adopt.

While studies on analogous compounds, such as other bromophenyl derivatives or molecules containing a nitrile group, utilize these techniques, the specific data for "this compound" is not available. Therefore, the detailed research findings and data tables requested for the specified outline cannot be provided.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Dynamics Simulations

Reaction Pathway Calculations and Transition State Analysis

A critical aspect of computational chemistry is the elucidation of reaction mechanisms. This involves mapping the potential energy surface of a reaction to identify the most likely pathway from reactants to products. Such calculations determine the energies of stationary points, including reactants, products, intermediates, and, crucially, transition states.

For a molecule like 2-(4-Bromophenyl)-3-hydroxyacrylonitrile, theoretical studies could investigate various potential reactions, such as its synthesis, decomposition, or isomerization. The process would involve:

Identifying Reactants and Products: Defining the starting materials and the final products of a plausible chemical transformation.

Locating Transition States: Using algorithms to find the saddle point on the potential energy surface that connects the reactants and products. The structure of the transition state provides vital clues about the geometry of the molecule as it transforms.

Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. A lower activation energy implies a faster reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the intended species.

Despite the utility of these methods, specific studies detailing reaction pathway calculations and transition state analyses for this compound are not available in the reviewed literature.

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

Computational methods are also extensively used to predict the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The typical workflow involves:

Conformational Analysis: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of individual conformers.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and basis set.

NMR Shielding Calculations: Calculating the isotropic shielding constants for each nucleus using methods like the Gauge-Including Atomic Orbital (GIAO) method.

Chemical Shift Prediction: Converting the calculated shielding constants to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. This is achieved by:

Geometry Optimization: Finding the equilibrium geometry of the molecule.

Frequency Calculation: Calculating the second derivatives of the energy with respect to the nuclear coordinates. This yields the vibrational frequencies and their corresponding normal modes, which describe the nature of the atomic motions for each vibration (e.g., stretching, bending).

These predicted spectra can be compared with experimental spectra to confirm the structure of a synthesized compound. However, specific computational studies detailing the predicted NMR and IR spectroscopic parameters for this compound could not be located in the available scientific literature.

Due to the absence of specific research data for this compound in these areas, data tables for reaction pathway energetics or predicted spectroscopic values cannot be generated at this time.

Synthesis and Characterization of Analogues and Derivatives of 2 4 Bromophenyl 3 Hydroxyacrylonitrile

Variations on the Aryl Substituent (e.g., different halogenation patterns, electron-donating/withdrawing groups)

Modification of the aryl substituent on the 2-(4-bromophenyl)-3-hydroxyacrylonitrile core is a primary strategy for tuning its chemical properties. This is typically achieved by employing differently substituted starting materials in the initial synthesis. The Knoevenagel condensation of a substituted arylacetonitrile with a suitable formate (B1220265) ester, or the palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides, are common routes. nih.govresearchgate.net

Research has demonstrated that a wide array of functional groups can be tolerated on the phenyl ring. frontiersin.org Arylacetonitriles featuring both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been successfully used to synthesize corresponding acrylonitrile (B1666552) derivatives. frontiersin.org

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) and alkyl groups (e.g., -CH₃) can be introduced. For instance, arylacetonitriles with 4-methoxy or 4-methyl substituents react efficiently to yield the desired acrylonitrile products. frontiersin.org These groups increase the electron density of the aromatic ring.

Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) and trifluoromethyl (-CF₃) groups are common EWGs used in synthesizing analogues. frontiersin.orgnih.gov Palladium-catalyzed reactions have shown that arylacetonitriles bearing 4-fluoro, 4-chloro, and 4-bromo substituents generate the corresponding products in moderate to excellent yields. nih.gov For example, 2-(4-chlorophenyl)acetonitrile has been shown to produce its acrylonitrile derivative in up to 95% yield under optimized conditions. nih.gov

Different Halogenation Patterns: Beyond simple para-substitution, variations in the position and type of halogen have been explored. Syntheses of 2-arylbenzimidazoles, a related class of compounds, have utilized phenyl rings with bromine or iodine at the meta- or para-positions, demonstrating the feasibility of creating diverse halogenation patterns. mdpi.com Similarly, 2,3-diphenyl acrylonitrile derivatives have been synthesized with fluoro, chloro, and bromo groups at the para-position of one of the phenyl rings. nih.gov

The table below summarizes the synthesis of various aryl acrylonitrile analogues, highlighting the versatility of the synthetic methods.

| Aryl Substituent (at position 4) | Substituent Type | Synthetic Method | Reported Yield | Reference |

|---|---|---|---|---|

| -H (Phenyl) | Neutral | Palladium-catalyzed α-alkenylation | 84% | nih.gov |

| -CH₃ (Methyl) | Electron-Donating (EDG) | Palladium-catalyzed α-alkenylation | 84% | frontiersin.org |

| -OCH₃ (Methoxy) | Electron-Donating (EDG) | Palladium-catalyzed α-alkenylation | Good to Excellent | frontiersin.org |

| -F (Fluoro) | Electron-Withdrawing (EWG) | Palladium-catalyzed α-alkenylation | 83% | nih.gov |

| -Cl (Chloro) | Electron-Withdrawing (EWG) | Palladium-catalyzed α-alkenylation | 95% | nih.gov |

| -Br (Bromo) | Electron-Withdrawing (EWG) | Palladium-catalyzed α-alkenylation | 50% | nih.gov |

Modifications of the Hydroxyl Group (e.g., ethers, esters, deoxygenation)

The hydroxyl group in this compound is a key site for derivatization, allowing for the synthesis of ethers and esters.

Ethers: The synthesis of ethers from an alcohol functional group can be achieved through several established methods. The Williamson ether synthesis is a versatile approach involving the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution (Sₙ2) with an alkyl halide. libretexts.orgorgchemres.org For the subject compound, treatment with a base like sodium hydride followed by an alkyl halide (e.g., methyl iodide or ethyl bromide) would yield the corresponding O-alkyl ether. Another method is acid-catalyzed dehydration, which is particularly effective for producing symmetrical ethers from primary alcohols at controlled temperatures (around 130-140°C), though it is less suitable for generating unsymmetrical ethers. libretexts.orgmasterorganicchemistry.com Alkoxymercuration-demercuration offers an alternative route where an alkene is reacted with an alcohol in the presence of a mercury salt, like mercury(II) trifluoroacetate, to produce an ether. libretexts.org

Esters: Esterification of the hydroxyl group can be accomplished through reaction with carboxylic acids or their derivatives. A direct synthesis of aryl esters from carboxylic acids can be achieved using triarylphosphites and N-iodosuccinimide under neutral conditions, accommodating a wide range of aromatic and aliphatic carboxylic acids. rsc.org This method provides the desired ester derivatives in good to high yields. rsc.org Alternatively, classic methods such as reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) would effectively convert the hydroxyl group to the corresponding ester.

Deoxygenation: While less common for this specific class, deoxygenation of a hydroxyl group is a possible transformation. This typically involves converting the hydroxyl group into a better leaving group (e.g., a tosylate or mesylate) followed by reduction, for instance with a hydride reagent like lithium aluminum hydride.

Transformations of the Nitrile Group (e.g., to amides, carboxylic acids, heterocycles)

The nitrile group is a highly versatile functional group that can be transformed into a variety of other moieties, including amides, carboxylic acids, and heterocyclic rings. researchgate.net

Conversion to Amides: The hydration of a nitrile to a primary amide is a fundamental transformation. This can be achieved under basic conditions, for example, by heating with aqueous sodium hydroxide (B78521). oatext.com A transition metal-free method using NaOH in isopropyl alcohol at 60°C has been shown to convert both aromatic and aliphatic nitriles into their corresponding amides in moderate to good yields. oatext.com Another approach involves using macroporous resins like Amberlyst A26 OH, which can catalyze the selective hydration of nitriles to primary amides in an aqueous ethanol (B145695) solution. organic-chemistry.org

Conversion to Carboxylic Acids: Prolonged hydrolysis of the nitrile group under either acidic or basic conditions leads to the formation of a carboxylic acid. docbrown.info Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric or sulfuric acid, will yield the carboxylic acid and an ammonium (B1175870) salt. docbrown.infolibretexts.org Alternatively, refluxing with a strong base like sodium hydroxide first produces the carboxylate salt; subsequent acidification with a strong acid liberates the free carboxylic acid. docbrown.infolibretexts.org Enzymatic methods have also been developed, where a combination of nitrile hydratase and amidase enzymes can convert nitriles to carboxylic acids in aqueous solutions. google.comorganic-chemistry.org

| Target Functional Group | Reagents and Conditions | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Amide | NaOH, Isopropyl Alcohol, 60°C | - | 2-(4-Bromophenyl)-3-hydroxyacrylamide | oatext.com |

| Amide | Ru(OH)x/Al₂O₃, H₂O, Heat | - | 2-(4-Bromophenyl)-3-hydroxyacrylamide | organic-chemistry.org |

| Carboxylic Acid | 1. NaOH (aq), Reflux 2. HCl (aq) | Sodium 2-(4-bromophenyl)-3-hydroxyacrylate | 2-(4-Bromophenyl)-3-hydroxyacrylic acid | docbrown.info |

| Carboxylic Acid | H₂SO₄ (aq), Reflux | - | 2-(4-Bromophenyl)-3-hydroxyacrylic acid | libretexts.org |

| Heterocycle (e.g., Triazole) | [3+2] Cycloaddition with azides | - | Tetrazole derivative | researchgate.net |

Conversion to Heterocycles: The nitrile group is a valuable precursor for synthesizing nitrogen-containing heterocycles. researchgate.net One prominent method is the [3+2] cycloaddition reaction, where the nitrile's carbon-nitrogen triple bond reacts with 1,3-dipoles like azides to form five-membered rings such as tetrazoles. Additionally, the core structure can first be converted to a more reactive enaminonitrile, which serves as a versatile intermediate for constructing a variety of novel heterocyclic compounds. researchgate.net

Stereochemical Aspects of Derivatization and Asymmetric Synthesis

Derivatization of this compound introduces important stereochemical considerations, primarily concerning the configuration of the double bond and the potential creation of new chiral centers.

Geometric Isomerism (E/Z): The acrylonitrile double bond can exist as either the E or Z isomer. The relative orientation of the aryl and hydroxyl groups determines the geometry, which can significantly influence the molecule's biological activity and physical properties. researchgate.net Synthetic methods, such as the Knoevenagel condensation, can sometimes lead to mixtures of isomers or be selective for one over the other depending on reaction conditions. Characterization techniques like X-ray crystallography are crucial for unambiguously determining the configuration of the synthesized isomers. researchgate.net

Asymmetric Synthesis and Chiral Centers: Many modifications of the core structure can introduce chirality. For example, reduction of a ketone derivative or addition across the double bond can create one or more stereocenters. Asymmetric synthesis aims to control these outcomes to produce a single enantiomer or diastereomer. Key strategies include:

Chiral Catalysts: The use of chiral catalysts, such as engineered ketoreductases or transition metal complexes with chiral ligands (e.g., Iridium or Ruthenium-based catalysts), can facilitate highly enantioselective and diastereoselective reactions. researchgate.netrsc.org For instance, the asymmetric reduction of related β-ketoesters has been achieved with excellent stereoselectivity using such catalysts. rsc.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical course of a subsequent reaction, after which it is removed.

Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials from nature. nih.gov For example, a synthesis could begin with a chiral amino acid or sugar, incorporating its stereochemistry into the final product. A relevant example is the synthesis of a protected 3-hydroxyaspartic acid derivative, which starts from commercially available trans-ethyl cinnamate (B1238496) and uses Sharpless asymmetric aminohydroxylation to establish the key stereocenters. nih.gov

These asymmetric methods are vital for preparing enantiomerically pure derivatives, which is often a requirement for pharmaceutical applications, as different enantiomers can have vastly different biological effects. nih.gov

Design and Synthesis of Fused Heterocyclic Systems Derived from the Core Structure

The this compound scaffold is an excellent starting point for the construction of more complex, fused heterocyclic systems. The existing functional groups can participate in cyclization and condensation reactions to build new rings onto the core structure.

One powerful strategy involves multicomponent reactions (MCRs), which allow for the efficient synthesis of complex molecules in a single step. arkat-usa.org The core structure, or a simple derivative, can act as one of the components in such a reaction. For example, the acrylonitrile moiety is a known participant in Michael addition reactions. arkat-usa.org By reacting an active methylene (B1212753) compound (e.g., malononitrile, barbituric acid) with the double bond of the acrylonitrile core, a key carbon-carbon bond can be formed, initiating a domino sequence that leads to a fused heterocyclic system. arkat-usa.org

Another approach involves transforming one of the existing functional groups into a new reactive handle for cyclization. For instance, the nitrile group can be reduced to a primary amine, or the hydroxyl group can be oxidized to an aldehyde. These new functionalities can then undergo intramolecular cyclization or react with an external bifunctional reagent to close a new ring. The use of alkynyl aldehydes as precursors for a wide range of N-, O-, and S-heterocycles highlights the synthetic potential of carbonyl and alkyne functionalities, which could be generated from the hydroxyl and nitrile groups of the parent compound. nih.gov

For example, a common route to fused pyran derivatives involves the reaction of an α,β-unsaturated nitrile with a 1,3-dicarbonyl compound. arkat-usa.org Similarly, fused pyridine rings can be synthesized from enaminonitriles, which can be derived from the starting acrylonitrile. researchgate.net These reactions often proceed via a tandem sequence of Michael addition followed by intramolecular cyclization and subsequent aromatization or tautomerization.

Potential Utility As a Chemical Building Block and Intermediate

Precursor for Advanced Organic Synthesis Scaffolds (e.g., furans, pyrazoles, morpholines)

The structure of 2-(4-Bromophenyl)-3-hydroxyacrylonitrile is primed for cyclization reactions to form various heterocyclic rings, which are core components of many biologically active compounds and functional materials.

Furans: Furan (B31954) derivatives are a significant class of heterocyclic compounds with wide-ranging applications. mdpi.com The synthesis of furan derivatives can be achieved through various methods, including the cyclization of 1,4-diketones. dtic.mil While direct synthesis of furans from this compound is a topic of ongoing research, its structural alerts, particularly the β-hydroxyacrylonitrile moiety, suggest its potential as a precursor. For instance, related acrylonitrile (B1666552) derivatives have been utilized in the synthesis of furan-containing structures. nih.gov The general synthetic strategies often involve reactions that can create the necessary 1,4-dicarbonyl intermediate or a related species that can undergo cyclization. mdpi.comnih.govnih.gov

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are prevalent in many pharmaceuticals and agrochemicals. nih.govmdpi.commdpi.com The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or its derivatives. nih.govmdpi.com The 3-hydroxyacrylonitrile (B13036262) portion of the title compound can be seen as a synthon for a β-keto nitrile, which can react with hydrazines to form aminopyrazoles. Multicomponent reactions, often involving a compound with an active methylene (B1212753) group like malononitrile, are a common and efficient way to construct pyrazole (B372694) rings and their fused derivatives, such as pyrano[2,3-c]pyrazoles. google.com

Morpholines: Morpholine (B109124) is a six-membered heterocyclic ring containing both an amine and an ether functional group. This scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties. The synthesis of morpholine derivatives can be achieved through various routes, often involving the cyclization of molecules containing both an amino and a hydroxyl group or their precursors. While a direct one-step synthesis of a morpholine ring from this compound is not commonly reported, its functional groups offer handles for transformation into suitable precursors for morpholine synthesis. For example, the acrylonitrile group can be reduced or hydrolyzed, and the hydroxyl group can participate in cyclization reactions.

Intermediacy in the Synthesis of Complex Polyfunctional Molecules

The term "complex polyfunctional molecules" refers to compounds that possess multiple reactive sites and often exhibit significant biological activity. The strategic functionalization of this compound allows for its incorporation into such intricate molecular frameworks. The presence of the bromine atom on the phenyl ring is particularly significant, as it provides a site for cross-coupling reactions, such as the Suzuki or Heck reactions, enabling the introduction of a wide variety of substituents and the construction of larger, more complex structures.

For instance, aryl acrylonitrile derivatives are recognized as important pharmacophores in medicinal chemistry. The synthesis of bioactive molecules often involves the late-stage derivatization of a core scaffold, and a compound like this compound, with its multiple functional groups, is an ideal candidate for such strategies. mdpi.com The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the hydroxyl group can be alkylated or acylated, and the bromophenyl group can be functionalized via cross-coupling chemistry. This multi-faceted reactivity allows for the divergent synthesis of a library of compounds from a single starting material. nih.gov

Role in the Development of New Synthetic Methodologies

The unique reactivity of this compound and similar compounds can serve as a platform for the development of novel synthetic methodologies. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are a prime example. The reactivity of the active methylene group adjacent to the nitrile in the parent compound, (4-bromophenyl)acetonitrile, and the subsequent functionalization make it a valuable substrate in MCRs for the synthesis of diverse heterocyclic libraries.

Furthermore, the development of novel catalytic systems can be spurred by the need to selectively transform specific functional groups within a molecule like this compound. For example, new catalytic methods for the polymerization of acrylonitrile derivatives are continually being explored. Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, are another area where this compound could play a role. The strategic arrangement of functional groups in this compound could be exploited to design novel cascade sequences for the rapid construction of polycyclic heterocyclic systems. mdpi.com

Potential in Materials Science

The electronic properties of molecules derived from this compound suggest their potential utility in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials.

Organic Light-Emitting Diodes (OLEDs): OLEDs are a class of optoelectronic devices where the emissive layer is an organic compound. The performance of an OLED is highly dependent on the molecular structure of the materials used. While there are no direct reports on the use of this compound itself in OLEDs, its derivatives, particularly those with extended π-conjugated systems, could be investigated as potential emitters or host materials. The 4-bromophenyl group provides a convenient handle for extending the conjugation through cross-coupling reactions, a common strategy in the design of OLED materials. Computational studies on related organic molecules have shown that the introduction of donor and acceptor groups can tune the electronic and optical properties, which is a key principle in the design of efficient OLED emitters.

Nonlinear Optical Materials: NLO materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics. dtic.mil Organic molecules with large π-conjugated systems and significant charge asymmetry often exhibit high third-order NLO properties. mdpi.comgoogle.com The this compound scaffold, with its potential for extensive functionalization, offers a promising platform for the design of new NLO materials. The bromophenyl group can be used to introduce various donor or acceptor moieties, thereby creating push-pull systems that are known to enhance NLO responses. Computational studies on similar benzonitrile (B105546) derivatives have been used to predict their hyperpolarizabilities and assess their potential as NLO materials. The synthesis and characterization of such derivatives would be a critical step in validating their potential for NLO applications. mdpi.com

Q & A

Q. What are the established synthetic routes for 2-(4-bromophenyl)-3-hydroxyacrylonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via Knoevenagel condensation between 2-(4-bromophenyl)acetonitrile and an aldehyde derivative under basic or acidic conditions. For example, using 4-bromobenzaldehyde in the presence of acetic acid as a catalyst yields 87% product . Optimization can involve:

- Temperature control (60–80°C for 6–12 hours).

- Solvent selection (ethanol or methanol for solubility).

- Stoichiometric ratios (1:1.1 molar ratio of acetonitrile to aldehyde). Table: Representative Synthesis Conditions

| Reagents | Catalyst | Yield | Reference |

|---|---|---|---|

| 4-Bromobenzaldehyde | Acetic acid | 87% | |

| 4-Fluorobenzaldehyde | Piperidine | 85% |

Q. How is the purity of this compound validated in synthetic workflows?

Purity is confirmed using:

- High-Performance Liquid Chromatography (HPLC) : Retention time comparison with standards.

- Nuclear Magnetic Resonance (NMR) : Key peaks include δ 7.6–7.8 ppm (aromatic protons), δ 5.2 ppm (hydroxy proton), and δ 2.2 ppm (acrylonitrile protons) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 224.054 (C₉H₆BrNO) .

Q. What spectroscopic techniques are critical for structural elucidation?

- IR Spectroscopy : Bands at ~2200 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (O–H stretch).

- ¹³C NMR : Peaks at ~120 ppm (C≡N) and ~160 ppm (C–Br) .

- X-ray Crystallography : Used to resolve stereochemistry (e.g., Z/E isomerism) via SHELXL refinement .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during structure refinement?

Crystallographic challenges include bromine atom disorder due to its high electron density. Strategies:

- Use SHELXL with PART instructions to model disordered atoms .

- Apply ORTEP-3 for graphical visualization of thermal ellipsoids and bond-length corrections . Example: A study on 4-(4-bromophenyl)-6-(1H-indol-3-yl)-2,2′-bipyridine-5-carbonitrile resolved Br disorder using anisotropic displacement parameters and twin refinement .

Q. What are the implications of substituent effects on the compound’s reactivity and biological activity?

- Electron-Withdrawing Groups (e.g., Br) : Enhance electrophilicity at the acrylonitrile moiety, facilitating nucleophilic attacks in cross-coupling reactions .

- Hydroxy Group : Enables hydrogen bonding in biological systems (e.g., enzyme inhibition). Analogous compounds show anticancer activity via kinase inhibition . Table: Substituent Impact on Bioactivity

| Substituent | Biological Target | Activity | Reference |

|---|---|---|---|

| 4-Bromophenyl | Glioblastoma kinases | IC₅₀ = 1.2 µM | |

| 4-Fluorophenyl | Fungal CYP51 | MIC = 8 µg/mL |

Q. How do solvent polarity and pH influence the compound’s stability in aqueous solutions?

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) for binding affinity estimation.

- Molecular Dynamics (MD) : Simulates protein-ligand interactions (e.g., with glioblastoma kinases) using AMBER or GROMACS . Example: A DFT study on ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate revealed charge transfer interactions critical for DNA intercalation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 85% vs. 96%)?

Variations arise from:

- Catalyst Efficiency : Acidic vs. basic conditions (e.g., acetic acid vs. piperidine).

- Purification Methods : Column chromatography vs. recrystallization . Mitigation: Replicate reactions under standardized conditions and report detailed protocols.

Q. Why do crystallographic studies of brominated acrylonitriles often show conflicting space group assignments?

- Polymorphism : Different crystallization solvents (e.g., DMF vs. ethanol) induce varied packing arrangements.

- Twinned Crystals : Common in brominated compounds; use TWINABS for data integration .

Methodological Recommendations

Q. What strategies improve reproducibility in multi-step syntheses involving this compound?

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress.

- Quality Control : Validate intermediates via LC-MS before proceeding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.